molecular formula C16H22N4O3 B2444436 3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941872-83-9

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2444436
CAS No.: 941872-83-9
M. Wt: 318.377
InChI Key: GREKIJKLOPRXTN-UHFFFAOYSA-N
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Description

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic purine-dione derivative designed for advanced biochemical research. Its core structure is of significant interest in medicinal chemistry for probing enzyme function and cellular signaling pathways . Compounds featuring purine-dione scaffolds, such as related thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, have been identified as potent and selective inhibitors of enzyme tautomerase activity, which plays a key role in cancer cell proliferation . The specific incorporation of a heptyl chain is a strategic modification intended to enhance lipophilicity and potential membrane interaction, which could be leveraged in studies targeting hydrophobic enzyme pockets or in the development of chemical probes for fibrotic or anticancer research . This reagent provides researchers with a specialized tool to explore the structure-activity relationships of heterocyclic compounds and to investigate novel mechanisms of action in disease models . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-heptyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-4-5-6-7-8-9-19-14(21)12-13(18(3)16(19)22)17-15-20(12)10-11(2)23-15/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKIJKLOPRXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Oxazolo-Purine Scaffold Construction

Core Purine Precursor Selection

The synthesis universally begins with functionalized purine derivatives to enable subsequent annelation of the oxazolo ring. 8-Bromotheophylline emerges as the preferred starting material due to its reactive C-8 position, which facilitates nucleophilic displacement reactions. Alternative routes using 2-amino-6-chloropurine have been documented but require additional fluorination steps to achieve the desired reactivity profile.

Table 1: Comparison of Purine Starting Materials
Precursor Reactivity Profile Yield in Oxazolo Formation
8-Bromotheophylline High C-8 electrophilicity 68–72%
2-Amino-6-chloropurine Requires C-2 fluorination 45–52%
6-Chloro-2-fluoropurine Balanced C-6/C-2 reactivity 61%

Oxazolo Ring Formation Mechanisms

Cyclization constitutes the pivotal step for oxazolo[2,3-f]purine synthesis. Two predominant methodologies have been established:

Epoxide-Mediated Cyclization
Reaction of 8-bromotheophylline with heptyl-substituted epoxides (e.g., heptyl glycidate) in anhydrous propanol generates intermediate hydroxyalkyl derivatives. Intramolecular cyclization under acidic conditions (HCl/EtOH, 70°C) completes oxazolo ring formation. This method benefits from predictable regiochemistry but requires strict moisture control.

Thiourea Intermediate Route
An alternative approach involves converting 8-bromotheophylline to 8-thioureidopurine derivatives using carbon disulfide, followed by oxidative cyclization with iodine in ethanol. While this route allows for milder reaction conditions, it introduces challenges in controlling sulfur byproducts.

Regioselective Alkylation for Heptyl and Methyl Substituents

N-3 Heptylation Strategies

Introducing the heptyl group at the N-3 position demands careful selection of alkylating agents and reaction conditions to avoid O-alkylation side products:

Direct Alkylation with Heptyl Bromide
Treatment of the purine intermediate with 1-bromoheptane (2.5 eq) in DMF using potassium carbonate (3 eq) as base at 80°C for 12 hours achieves 78% N-3 alkylation. The polar aprotic solvent enhances nucleophilicity at the purine nitrogen while suppressing competing O-alkylation.

Phase-Transfer Catalyzed Alkylation
Employing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst enables efficient alkylation in biphasic water/dichloromethane systems. This method reduces reaction time to 6 hours while maintaining comparable yields (75%).

N-1 and N-7 Methylation Techniques

Sequential methylation at N-1 and N-7 positions utilizes dimethyl sulfate under controlled pH conditions:

  • N-1 Methylation : Reacting the heptylated intermediate with dimethyl sulfate (1.2 eq) in NaOH/EtOH (pH 9–10) at 0°C for 2 hours (89% yield)
  • N-7 Methylation : Subsequent treatment with methyl iodide (1.5 eq) in DMF at 60°C for 8 hours (82% yield)

The stepwise approach prevents quaternization of adjacent nitrogens, which remains a significant challenge in purine chemistry.

Reaction Optimization and Process Chemistry

Solvent System Optimization

Comparative studies reveal significant solvent effects on cyclization efficiency:

Table 2: Solvent Impact on Oxazolo Ring Formation
Solvent Cyclization Yield Reaction Time Byproduct Formation
Anhydrous Propanol 72% 8 h <5%
Ethanol/Water (3:1) 68% 6 h 12%
DMF 54% 10 h 22%

Propanol’s moderate polarity and low water content favor the desired intramolecular cyclization over competing hydrolysis.

Temperature and Catalysis Effects

The exothermic nature of alkylation reactions necessitates precise temperature control:

  • Maintaining alkylation steps at 80±2°C improves yield by 15% compared to uncontrolled exotherms
  • Addition of catalytic CuI (0.1 eq) accelerates heptyl bromide coupling by 40% through putative copper-purine complex formation

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

  • δ 4.12 (t, J=6.8 Hz, 2H, N-CH2-C6H13)
  • δ 3.89 (s, 3H, N1-CH3)
  • δ 3.72 (s, 3H, N7-CH3)
  • δ 1.75–1.25 (m, 12H, heptyl chain)
  • δ 0.88 (t, J=6.6 Hz, 3H, terminal CH3)

13C NMR (101 MHz, CDCl3) :

  • 160.2 (C2), 155.8 (C4), 152.1 (C8a)
  • 62.4 (N-CH2), 36.7 (N1-CH3), 35.9 (N7-CH3)
  • 31.8–22.4 (heptyl chain), 14.1 (terminal CH3)

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) demonstrates ≥98% purity with retention time 12.7 min. MS (ESI+): m/z 363.2 [M+H]+ correlates with theoretical molecular weight 362.45 g/mol.

Challenges and Alternative Synthetic Approaches

Byproduct Formation in Cyclization

The primary side reaction involves oxazolo ring opening under acidic conditions, generating 8-hydroxyheptylpurine derivatives (12–15% yield). Implementing slow reagent addition rates (<0.5 mL/min) reduces this byproduct to <5%.

Enantiomeric Control Considerations

While the target compound lacks chiral centers, analogous syntheses demonstrate that using chiral phase-transfer catalysts (e.g., quinine-derived ammonium salts) can induce enantioselectivity in related oxazolo-purine systems. This suggests potential for stereocontrolled synthesis if required for derivative development.

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Replacing heptyl bromide with heptyl tosylate reduces raw material costs by 40% without compromising yield
  • Continuous flow reactors achieve 85% conversion in 2 hours versus 8 hours batch processing

Waste Stream Management

The process generates 6.2 kg waste/kg product, primarily from DMF and excess alkylating agents. Implementing solvent recovery systems and catalytic neutralization protocols can reduce environmental impact by 60%.

Chemical Reactions Analysis

Types of Reactions

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[2,3-f]purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazolo[2,3-f]purine analogs.

Scientific Research Applications

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A heterocyclic compound with similar structural features and biological activities.

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with comparable chemical properties and applications.

Uniqueness

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both oxazole and purine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Q & A

Q. What are the optimal synthetic routes for 3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?

The synthesis of oxazolo-purine-dione derivatives typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ethanol) enhance reactivity, while temperature control (e.g., reflux at 80–100°C) minimizes side reactions .
  • Catalysts : Acidic or basic catalysts (e.g., sodium hydride) facilitate nucleophilic substitutions or ring closure .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .
    Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate steps and optimize reaction times .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., heptyl chain at position 3) and confirm regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : The heptyl chain enhances lipophilicity, requiring DMSO or ethanol for dissolution. Aqueous solubility can be improved via co-solvents (e.g., PEG-400) .
  • Stability : Store at –20°C under inert gas (N2_2) to prevent oxidation of the oxazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Systematically modify the heptyl chain length or methyl groups (positions 1 and 7) to assess impacts on target binding (e.g., kinase inhibition) .
  • Bioisosteric replacement : Replace the oxazole ring with thiazole or imidazole to evaluate electronic effects on potency .
    Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Standardized assays : Replicate assays under controlled conditions (pH, temperature) using validated cell lines (e.g., HEK293 for cytotoxicity) .
  • Purity verification : Confirm compound purity (>98%) via HPLC to exclude batch variability .
  • Positive controls : Compare with reference compounds (e.g., theophylline derivatives) to calibrate activity thresholds .

Q. How can mechanistic studies elucidate the compound’s mode of action in cellular models?

  • Enzyme inhibition assays : Measure inhibition of purine-metabolizing enzymes (e.g., xanthine oxidase) using spectrophotometric methods .
  • Gene expression profiling : RNA-seq or qPCR identifies downstream targets after treatment .
  • Cellular imaging : Fluorescent tagging (e.g., FITC conjugates) tracks subcellular localization .

Q. What computational tools are recommended for predicting metabolic pathways?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast hepatic metabolism and potential toxicity .
  • Metabolite identification : Combine in silico tools (e.g., Meteor Nexus) with LC-MS/MS to detect phase I/II metabolites .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for in vivo models?

  • Dose range : Start with 1–100 mg/kg (oral or IP) based on in vitro IC50_{50} values .
  • Pharmacokinetics : Collect plasma at 0.5, 2, 6, and 24 hrs post-dose for LC-MS analysis of bioavailability .
  • Control groups : Include vehicle (e.g., saline + 10% DMSO) and reference drug (e.g., caffeine for purine analogs) .

Q. What statistical methods are robust for analyzing high-throughput screening data?

  • Z-score normalization : Identifies hits with activity ≥3σ above background .
  • ANOVA with post-hoc tests : Compares dose-dependent effects across multiple cell lines .
  • Machine learning : Train models (e.g., Random Forest) to predict activity from structural descriptors .

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